Tromethamine (acetate)
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Overview
Description
Trometamol (acetate), also known as tris(hydroxymethyl)aminomethane acetate, is an organic compound widely used in biochemistry and molecular biology. It is a white crystalline solid with the chemical formula C4H11NO3. Trometamol (acetate) is known for its buffering capacity, making it a crucial component in various buffer solutions used in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trometamol (acetate) can be synthesized through the reaction of tris(hydroxymethyl)aminomethane with acetic acid. The reaction typically involves mixing the two compounds in a suitable solvent, such as methanol, and allowing the reaction to proceed at room temperature. The resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of trometamol (acetate) involves similar synthetic routes but on a larger scale. The process includes the use of acetic anhydride or propionic anhydride as a raw material, which reacts with tris(hydroxymethyl)aminomethane in the presence of methanol. The reaction mixture is then subjected to filtration, washing with ethanol, and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trometamol (acetate) undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form Schiff bases.
Complexation Reactions: It forms complexes with metal ions in solution.
Common Reagents and Conditions
Oxidation and Reduction: Trometamol (acetate) can participate in redox reactions, although it is more commonly used as a buffer rather than a reactant in these processes.
Substitution Reactions: It can undergo substitution reactions with various electrophiles, particularly in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with aldehydes results in the formation of Schiff bases, while complexation with metal ions leads to the formation of metal complexes .
Scientific Research Applications
Trometamol (acetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffer in various chemical reactions and analytical procedures.
Biology: It serves as a buffering agent in biological assays and cell culture media.
Medicine: It is used in the formulation of pharmaceuticals, particularly as a buffering agent in injectable solutions.
Industry: It is employed in the production of cosmetics and personal care products as an emulsifying agent
Mechanism of Action
Trometamol (acetate) acts as a proton acceptor, which allows it to buffer acids and maintain pH stability in various solutions. It combines with hydrogen ions to form a bicarbonate buffer, thereby correcting acidosis. This buffering action is crucial in both metabolic and respiratory acid-base balance .
Comparison with Similar Compounds
Similar Compounds
Bicarbonate: Commonly used as a buffer in biological systems, but it requires an open system for carbon dioxide elimination.
Phosphate Buffers: Widely used in biological research but have different buffering ranges compared to trometamol (acetate)
Uniqueness
Trometamol (acetate) is unique due to its effective buffering capacity in both open and closed systems, making it more versatile than bicarbonate. It also maintains its buffering power in the presence of hypothermia, which is advantageous in clinical settings .
Biological Activity
Tromethamine (acetate), also known as THAM, is a buffering agent widely used in clinical settings to manage metabolic acidosis and maintain acid-base balance in various medical conditions. Its biological activity is primarily attributed to its ability to act as a proton acceptor, stabilizing pH levels in biological systems. This article explores the biological activity of tromethamine (acetate), including its mechanisms of action, clinical applications, and relevant research findings.
Tromethamine (acetate) functions by:
- Buffering Capacity : It neutralizes excess hydrogen ions (H⁺) in the blood, thereby increasing bicarbonate levels and helping to restore normal pH levels in cases of acidosis .
- Cellular Uptake : Tromethamine diffuses into cells, particularly liver cells, where it helps regulate intracellular pH and facilitates the elimination of H⁺ ions from the extracellular space .
- Pharmacokinetics : The compound exhibits a long serum half-life, which allows for prolonged buffering effects compared to other agents like sodium bicarbonate .
Clinical Applications
Tromethamine (acetate) has been employed in various clinical scenarios:
- Metabolic Acidosis Treatment : It is commonly used intravenously to treat severe metabolic acidosis during cardiac surgery, pulmonary bypass, and in patients with respiratory distress syndromes .
- Acidosis in Trauma : Administered to manage increased intracranial pressure and acidosis in burn victims .
- Intoxication Treatment : Used peritoneally for treating intoxications with salicylates and methanol .
Case Studies
- Cardiac Surgery : A 30-year-old woman developed severe respiratory acidosis post-surgery. Administration of tromethamine helped restore acid-base balance effectively .
- Animal Studies : In studies involving nephrectomized rats, tromethamine was shown to diffuse slowly into tissues but reached a steady state more rapidly in the liver compared to other organs. This suggests organ-specific pharmacokinetics that could influence therapeutic outcomes .
Cytotoxicity Assessments
Research on the cytotoxic effects of tromethamine revealed varying IC₅₀ values across different cell lines:
- 3T3 Cells : ~330 μg/ml
- HeLa Cells : ~340 μg/ml
- MCF-7 Cells : ~405 μg/ml
These findings indicate that while tromethamine has therapeutic benefits, its cytotoxic potential varies significantly depending on the cell type involved .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-5(10)11-4-6(7,2-8)3-9/h8-9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXKUNBIZWJIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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